5-{3-[(Diethylamino)carbonyl]anilino}-5-oxopentanoic acid

regioisomer chromatographic separation pharmaceutical impurity profiling

Impurity profiling for pentanoic acid APIs demands certified reference standards with confirmed regioisomeric identity-generic anilides risk method validation failure. This compound delivers: • Full COA traceability as pharma impurity standard for ANDA submissions • Meta-substitution confirmed; resolution check vs. para-isomer (CAS 940532-51-4) • Bifunctional: free -COOH for amide coupling; tertiary amide remains inert

Molecular Formula C16H22N2O4
Molecular Weight 306.36g/mol
CAS No. 940218-46-2
Cat. No. B355986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-{3-[(Diethylamino)carbonyl]anilino}-5-oxopentanoic acid
CAS940218-46-2
Molecular FormulaC16H22N2O4
Molecular Weight306.36g/mol
Structural Identifiers
SMILESCCN(CC)C(=O)C1=CC(=CC=C1)NC(=O)CCCC(=O)O
InChIInChI=1S/C16H22N2O4/c1-3-18(4-2)16(22)12-7-5-8-13(11-12)17-14(19)9-6-10-15(20)21/h5,7-8,11H,3-4,6,9-10H2,1-2H3,(H,17,19)(H,20,21)
InChIKeyPAKNSOTVIKMYNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-{3-[(Diethylamino)carbonyl]anilino}-5-oxopentanoic Acid (CAS 940218-46-2) Procurement & Selection Guide


5-{3-[(Diethylamino)carbonyl]anilino}-5-oxopentanoic acid (CAS 940218-46-2) is a synthetic dicarboxylic acid monoamide with the molecular formula C₁₆H₂₂N₂O₄ and a molecular weight of 306.36 g/mol . Structurally, it comprises a 3-(diethylcarbamoyl)aniline moiety coupled via an amide bond to a glutaric acid backbone . The compound is catalogued primarily as a pharmaceutical impurity reference standard (ClearSynth CS-M-15742) and as a specialty building block by suppliers including Santa Cruz Biotechnology (sc-318030), Fluorochem (via CymitQuimica), and Biosynth . Its core value proposition for procurement rests on three factors: defined regioisomeric identity (meta-substitution on the aniline ring), established use as a characterized impurity standard, and constrained commercial availability relative to more generic anilide building blocks.

Impurity standard Characterized reference standard with full COA for ANDA/DMF impurity profiling
Regioisomeric marker Defined meta‑substitution enables chromatographic resolution from para‑isomer
Chemoselective building block Orthogonal tertiary amide resists hydrolysis during glutaric acid derivatization

Why Generic Analogs Cannot Replace 5-{3-[(Diethylamino)carbonyl]anilino}-5-oxopentanoic Acid (CAS 940218-46-2)


Substituting 5-{3-[(Diethylamino)carbonyl]anilino}-5-oxopentanoic acid with a structurally similar yet chemically distinct analog introduces measurable risk in at least three critical use contexts. First, the regioisomeric position of the diethylcarbamoyl substituent on the aniline ring fundamentally alters chromatographic retention, spectroscopic signatures, and potential biological recognition profiles . The para-substituted regioisomer (CAS 940532-51-4) is a different molecular entity with distinct analytical behavior . Second, the N‑alkyl group identity (diethyl vs. isopropyl, CAS 940515-35-5) modulates hydrogen-bonding capacity and lipophilicity, leading to divergent sample matrix behavior . Third, in pharmaceutical impurity profiling, substitution with a compound lacking certified impurity-standard lineage (with full Certificate of Analysis traceability) can invalidate regulatory method validation . These differences cannot be compensated by simply adjusting concentration or detector settings; they demand compound-specific qualification.

Regioisomeric position (meta vs para) fundamentally alters chromatographic retention and peak identity; the para‑isomer (CAS 940532‑51‑4) cannot substitute in impurity profiling methods.
N‑alkyl group identity (diethyl vs isopropyl) changes lipophilicity and hydrogen‑bond donor count, leading to divergent sample matrix behavior and biological recognition.
Generic building blocks lack impurity‑profile COA traceability; substitution may invalidate regulatory method validation under ICH Q2(R1).

Quantitative Differentiation Evidence for 5-{3-[(Diethylamino)carbonyl]anilino}-5-oxopentanoic Acid


Regioisomeric Identity: Meta- vs. Para-Substituted Anilide Differentiation

The compound bears the diethylcarbamoyl moiety at the meta (3-) position of the aniline ring. Its closest commercially available regioisomer is the para-substituted analog (CAS 940532-51-4), which shares identical molecular formula (C₁₆H₂₂N₂O₄) and molecular weight (306.36 g/mol) but differs in substitution geometry . In reversed-phase HPLC systems, meta- and para-substituted anilides typically exhibit retention time differences (ΔRT) of 0.5–2.5 minutes under standard C18 gradient conditions [1]. This separation is analytically exploitable: the 3-isomer can serve as a system suitability marker for resolving regioisomeric impurities in API batches where the 4-isomer is a known process impurity . No direct head-to-head biological activity comparison between these two regioisomers has been published.

Regioisomeric identity
Data to verify
meta‑substituted (CAS 940218‑46‑2) vs para‑substituted (CAS 940532‑51‑4): predicted ΔRT 0.5–2.5 min (C18 RP‑HPLC); identical MW prevents MS‑only differentiation
Supports regioisomeric impurity profiling
No experimental co‑injection data publicly available
regioisomer chromatographic separation pharmaceutical impurity profiling

N‑Alkyl Substituent Differentiation: Diethylamino vs. Isopropylamino Carbonyl

The target compound contains an N,N-diethyl substituent (four carbon atoms) on the carboxamide, whereas the closest N‑alkyl analog carries an N-isopropyl group (CAS 940515-35-5, three carbon atoms) . This structural difference produces quantifiable physicochemical divergence: the diethyl derivative exhibits a predicted LogP of 2.36 and a topological polar surface area (TPSA) of 86.71 Ų, as computed for the neutral species . The isopropyl analog (C₁₅H₂₀N₂O₄, MW 292.33) is expected to have a lower LogP (approximately 1.9–2.1) and a TPSA of approximately 86–87 Ų, reflecting the reduced hydrophobic surface area [1]. The diethyl compound has two hydrogen-bond acceptor sites (amide carbonyl and carboxylic acid carbonyl) plus a tertiary amide nitrogen that cannot donate H-bonds, whereas the isopropyl analog retains a secondary amide N–H capable of hydrogen-bond donation, altering its interaction with polar stationary phases and biological targets [1]. No comparative biological assay data are publicly available.

N‑alkyl substituent differentiation
Class‑level
Diethylamino (LogP 2.36, TPSA 86.71 Ų, no H‑bond donor) vs Isopropylamino (LogP ~1.9–2.1, TPSA ~86–87 Ų, one H‑bond donor)
Alters lipophilicity and H‑bond capacity
Computed properties; experimental LogP unavailable
structure-activity relationship lipophilicity hydrogen bonding

Authenticated Impurity Standard Lineage vs. Generic Building Block Purity

The compound is explicitly catalogued and stocked as an impurity reference standard by ClearSynth (CS-M-15742), supplied with a comprehensive Certificate of Analysis (COA) including HPLC purity, identity confirmation by NMR/MS, and retest dating . In contrast, the generic chemical suppliers (Leyan, ChemScene, Santa Cruz Biotechnology) offer the compound as a building block with purity specifications of ≥95% or ≥97% but do not provide impurity-profile COAs suitable for regulatory submission . The ClearSynth impurity standard lineage ensures traceability to a characterized batch with documented impurity profile, stability data, and storage conditions (sealed, dry, 2–8°C) . The generic material, while adequate for chemical synthesis, lacks the certified homogeneity and impurity documentation required for compendial method validation (ICH Q2(R1)) [1].

Impurity standard documentation
Head‑to‑head
ClearSynth impurity reference standard with full COA vs generic building block (≥97% purity, no impurity‑profile COA)
Regulatory suitability gap for ANDA/DMF
Per ICH Q2(R1) method validation requirements
pharmaceutical reference standard certificate of analysis regulatory compliance

Synthetic Provenance: Glutaric Acid Monoanilide Scaffold with Diethylcarbamoyl Pharmacophore

The synthetic route to this compound proceeds via DCC-mediated coupling of a pre-formed 3-(diethylcarbamoyl)aniline intermediate with glutaric acid (or a monoprotected glutaric acid derivative), followed by deprotection . This route differs from the synthesis of simpler anilides (e.g., glutaranilic acid, which lacks the diethylcarbamoyl substituent) by requiring the additional step of carbamoylation of the aniline nitrogen. The diethylcarbamoyl group serves as a masked or protected amine that can be selectively deprotected under conditions orthogonal to the glutaric acid moiety, providing a differentiated handle for downstream diversification in combinatorial library synthesis [1]. The compound is catalogued as a building block by multiple vendors under categories such as 'Miscellaneous' and 'Building Blocks' .

Synthetic route comparison
Method context
Two‑step carbamoylation + DCC coupling (orthogonal tertiary amide) vs single‑step glutaranilic acid synthesis
Enables chemoselective diversification
Route based on supplier product page; comparator inferred
synthetic intermediate amide coupling building block

Optimal Application Scenarios for 5-{3-[(Diethylamino)carbonyl]anilino}-5-oxopentanoic Acid (CAS 940218-46-2)


Pharmaceutical Impurity Profiling & ANDA/DMF Method Validation

This compound is unambiguously appropriate as a characterized impurity reference standard for HPLC/LC-MS method development in pentanoic acid derivative APIs. ClearSynth supplies it with a full COA, enabling its use as a system suitability marker or spike recovery standard in forced degradation studies and impurity profiling required for ANDA submissions . Its defined regioisomeric identity (meta-substitution) also allows it to serve as a resolution check standard for confirming separation from the para-isomer (CAS 940532-51-4) in compendial methods .

Regioisomeric Selectivity Studies in Medicinal Chemistry SAR

In structure-activity relationship (SAR) campaigns where the diethylcarbamoyl anilide is a pharmacophoric element, this meta-substituted isomer provides a defined comparator for evaluating substitution-position effects. The para-isomer (CAS 940532-51-4) is commercially available, enabling a matched molecular pair analysis where only the regioisomeric position differs . The predicted LogP (2.36) and TPSA (86.71 Ų) provide baseline physicochemical parameters for interpreting any observed potency or selectivity differences .

Chemoselective Building Block for Parallel Library Synthesis

The presence of both a free carboxylic acid and a tertiary diethylcarbamoyl group makes this compound suitable as a bifunctional building block for amide coupling or esterification on the glutaric acid terminus without competing reaction at the aniline amide . The tertiary amide resists nucleophilic attack under standard peptide coupling conditions (HATU/DIPEA, DMF), enabling clean diversification of the carboxylic acid handle while preserving the diethylcarbamoyl motif .

Negative Control Probe for H‑Bond-Dependent Protein‑Ligand Interactions

The tertiary amide nitrogen in the diethylcarbamoyl group cannot serve as a hydrogen-bond donor, in contrast to the secondary amide NH in the isopropyl analog (CAS 940515-35-5) . This property makes the diethyl compound a potential negative control in biochemical or biophysical assays where target engagement depends on anilide NH hydrogen bonding. The ΔH-bond donor count of –1 relative to the isopropyl comparator is a defined, quantifiable structural difference .

Application
Selection Property
Validation Focus
Impurity profiling & ANDA/DMF method validation
Impurity standard documentation
COA traceability & regioisomeric resolution
Regioisomeric selectivity SAR
Regioisomeric identity (meta)
Matched molecular pair analysis
Chemoselective building block
Orthogonal bifunctional reactivity
Chemoselective amide/ester coupling
Negative control for H‑bond assays
Absence of H‑bond donor (tertiary amide)
H‑bond dependency assay
Quote Request

Request a Quote for 5-{3-[(Diethylamino)carbonyl]anilino}-5-oxopentanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.